tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206970-38-8
VCID: VC2681387
InChI: InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate

CAS No.: 1206970-38-8

Cat. No.: VC2681387

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate - 1206970-38-8

Specification

CAS No. 1206970-38-8
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name tert-butyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Standard InChI InChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15)
Standard InChI Key ALDOHFCTUFQJKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Canonical SMILES CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate is characterized by specific chemical identifiers that define its structure and properties. The compound possesses a unique molecular architecture that contributes to its chemical behavior and potential applications in various fields.

Table 1: Chemical Identity and Properties

ParameterValue
CAS No.1206970-38-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
IUPAC Nametert-butyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Standard InChIInChI=1S/C13H15NO4/c1-13(2,3)18-12(16)8-4-5-9-10(6-8)17-7-11(15)14-9/h4-6H,7H2,1-3H3,(H,14,15)
Standard InChIKeyALDOHFCTUFQJKY-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=O)CO2
PubChem Compound ID53486015

The molecular structure of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate consists of a benzoxazine core with a tert-butyl carboxylate group at the 7-position and a carbonyl functionality at the 3-position. The benzoxazine scaffold features a benzene ring fused with a six-membered heterocyclic ring containing both oxygen and nitrogen atoms.

Structural Features and Characteristics

The compound contains several key structural elements that define its chemical behavior:

  • A benzoxazine core structure with a benzene ring fused to a 1,4-oxazine heterocycle

  • A carbonyl group (C=O) at the 3-position, forming an amide functionality

  • A tert-butyl carboxylate group at the 7-position of the benzene ring

  • A secondary amine (NH) at the 4-position of the oxazine ring

These structural features contribute to the compound's reactivity patterns, particularly the presence of both nucleophilic and electrophilic sites that can participate in various chemical transformations. The tert-butyl carboxylate group serves as a protecting group for the carboxylic acid functionality, which can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid.

Relationship to Similar Compounds

Related Benzoxazine Derivatives

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate is closely related to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS: 214848-62-1), which represents the free carboxylic acid form of the compound. This related compound has a molecular weight of 193.16 g/mol and a molecular formula of C9H7NO4.

The conversion between these two compounds typically involves hydrolysis of the tert-butyl ester under acidic conditions, resulting in the removal of the tert-butyl group and formation of the free carboxylic acid. This transformation is synthetically valuable, as it provides a means to modify the compound's physicochemical properties, such as solubility and lipophilicity.

Other structurally similar compounds include various 3,4-dihydro-2H-benzo[b] oxazine derivatives with different substituents at the 7-position or other positions of the benzoxazine core. These compounds constitute a diverse family with varying biological activities and chemical properties.

Structural Variations in the Benzoxazine Family

The benzoxazine scaffold is highly versatile and can accommodate various substituents, leading to a wide range of derivatives with distinct properties. Some notable structural variations include:

  • Substitution at the nitrogen atom (4-position) with alkyl, aryl, or acyl groups

  • Modification of the 3-oxo functionality

  • Introduction of various functional groups at different positions of the benzene ring

  • Alteration of the heteroatom composition in the oxazine ring

These structural modifications can significantly influence the compound's biological activity, stability, and physicochemical properties, making the benzoxazine scaffold a valuable template for drug discovery efforts.

Synthesis and Preparation Methods

Common Synthetic Approaches

Several synthetic routes have been developed for the preparation of benzoxazine derivatives, including tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate. The synthesis of this compound typically involves the construction of the benzoxazine core followed by functionalization at the 7-position.

One common approach involves condensation reactions between appropriate starting materials, such as substituted aminophenols and carbonyl compounds. The specific synthesis of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate may involve the reaction of a suitably substituted aminophenol with a tert-butyl ester-containing electrophile, followed by cyclization to form the oxazine ring.

Specific Synthetic Routes

The synthesis of benzoxazine derivatives has been reported through various methods, including:

  • Three-component Petasis reactions involving aminophenols, aldehydes, and boronic acids

  • Hetero-Diels-Alder reactions followed by oxidation

  • Cyclization of appropriately functionalized precursors

  • Copper-catalyzed cyclization reactions

  • Tandem aza-Piancatelli rearrangement/Michael reaction approaches

For example, the synthesis of related 3,4-dihydro-2H-benzo[b] thiazine and oxazine derivatives has been reported using In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction sequences, which could potentially be adapted for the synthesis of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate with appropriate modifications.

Additionally, copper-catalyzed cyclization of hydroxysulfonamides under phase-transfer catalysis conditions has been reported as an efficient method for the synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, which could serve as precursors for the target compound.

Biological and Pharmacological Activities

General Biological Properties of Benzoxazines

The benzoxazine scaffold has been associated with a wide range of biological activities, making it a privileged structure in medicinal chemistry. Compounds containing the benzoxazine core have been studied for their:

  • Anxiolytic and antidepressant effects

  • Anticancer activities

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Modulation of calcium signaling

While specific data on tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate is limited, the general biological profile of structurally related benzoxazines suggests potential pharmacological applications for this compound.

Specific Activities of Related Compounds

Substituted 1,4-benzoxazines bearing specific functional groups have demonstrated promising biological activities. For instance, 1,4-benzoxazines with amino side chains at the 2-position have shown moderate activity on intracellular calcium, with compounds containing homoveratrylamino moieties exhibiting superior potency.

Research has indicated that certain benzoxazine derivatives can modulate calcium signaling, with potential applications as calcium channel modulators. The ratio of IC50 values against phenylephrine (PE) and K+ can be used as an indicator of potential intracellular calcium activity, with a ratio near 1 suggesting intracellular calcium activity and a ratio greater than 100 indicating action on extracellular calcium influx.

Additionally, some benzoxazine derivatives have been investigated as potential anorectic compounds, 5-HT2c receptor agonists, anti-inflammatory agents, anticholesteremic agents, and antibacterial agents.

Applications in Research and Development

Use as a Synthetic Intermediate

tert-Butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate serves as a valuable synthetic intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications. The presence of the tert-butyl ester group provides a protected carboxylic acid functionality that can be selectively deprotected and further functionalized through various transformations.

The compound can undergo several reactions, including:

  • Hydrolysis of the tert-butyl ester to yield the corresponding carboxylic acid

  • Functionalization of the NH group through alkylation or acylation

  • Reduction of the carbonyl group at the 3-position

  • Further substitution on the benzene ring

These transformations allow for the generation of a diverse library of benzoxazine derivatives with tailored properties for specific applications.

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate typically involves various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide valuable information about the compound's structure, particularly the presence of the tert-butyl group (typically appearing around δ 1.5 ppm in 1H NMR) and the aromatic protons of the benzene ring.

  • Infrared (IR) spectroscopy: Characteristic absorption bands for the carbonyl groups (ester and amide) and the N-H stretching vibration provide confirmation of the compound's functional groups.

  • Mass spectrometry: Molecular weight confirmation and fragmentation patterns can be used to verify the compound's identity.

  • UV-Visible spectroscopy: The compound's absorption profile can provide insights into its electronic structure and conjugation patterns.

Chromatographic Methods

Chromatographic techniques are commonly employed for the purification and analysis of tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b] oxazine-7-carboxylate, including:

  • High-Performance Liquid Chromatography (HPLC): Useful for purification and purity assessment, typically using reversed-phase conditions.

  • Thin-Layer Chromatography (TLC): Valuable for monitoring reactions and assessing purity, often using solvent systems such as ethyl acetate/hexane mixtures.

  • Flash Column Chromatography: Employed for larger-scale purification, typically using silica gel as the stationary phase and appropriate solvent gradients.

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